molecular formula C10H15N3O2 B3162163 6-(Pyrimidin-2-ylamino)hexanoic acid CAS No. 876504-53-9

6-(Pyrimidin-2-ylamino)hexanoic acid

Cat. No. B3162163
CAS RN: 876504-53-9
M. Wt: 209.24 g/mol
InChI Key: DUTIDVUAPOIARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrimidin-2-ylamino)hexanoic acid is a chemical compound with the empirical formula C10H15N3O4 . It is a heterocyclic compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .


Molecular Structure Analysis

The molecular formula of 6-(Pyrimidin-2-ylamino)hexanoic acid is C10H15N3O2 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Transdermal Permeation Enhancers

Pyrimidine derivatives have been explored for their potential as transdermal permeation enhancers. For example, esters and amides of hexanoic acid substituted with tertiary amino groups have been tested on human skin to facilitate the transdermal delivery of therapeutic agents. Such compounds have shown promising results in enhancing the skin's permeability, thereby improving the efficacy of transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

Antimicrobial and Antitumor Agents

Pyrimidine-based ligands and their metal complexes have been synthesized and characterized for their antimicrobial activities. These compounds demonstrate mild to very good antimicrobial properties, with certain metal complexes showing significant potential as drugs due to their binding affinity with drug targets (Chioma et al., 2018). Additionally, novel pyrrolo[2,3-d]pyrimidines have been designed as potential antitumor agents, targeting key enzymes in nucleotide biosynthesis and demonstrating significant antiproliferative potencies (Xing et al., 2017).

Photophysical Properties and pH-Sensing Applications

Pyrimidine-phthalimide derivatives, designed as donor–π–acceptor compounds, exhibit solid-state fluorescence and solvatochromism. These properties suggest their potential for developing novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidine derivatives in materials science and sensor technology (Yan et al., 2017).

Inhibition of Histone Deacetylases (HDACs)

Pyrimidine-based hydroxamic acids have been synthesized as potential HDAC inhibitors, playing a crucial role in the transcriptional regulation of genes. These compounds, by modulating HDAC activity, offer therapeutic potential for treating various diseases associated with aberrant gene expression (Jakubkienė et al., 2022).

Dual Inhibitors of TS and AICARFTase

Pyrimidine derivatives have been developed as dual inhibitors of key enzymes in nucleotide biosynthesis, showing promise as antitumor agents. These compounds, by targeting both thymidylate and purine nucleotide biosynthesis, exhibit potential for the development of novel cancer therapies (Liu et al., 2016).

properties

IUPAC Name

6-(pyrimidin-2-ylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-9(15)5-2-1-3-6-11-10-12-7-4-8-13-10/h4,7-8H,1-3,5-6H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTIDVUAPOIARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrimidin-2-ylamino)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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